molecular formula C10H8FNO3S B13158463 (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

Cat. No.: B13158463
M. Wt: 241.24 g/mol
InChI Key: GBFMUQJFOCFOTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives .

Scientific Research Applications

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C10H8FNO3S

Molecular Weight

241.24 g/mol

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

InChI

InChI=1S/C10H8FNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

GBFMUQJFOCFOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)F

Origin of Product

United States

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